2-Chloro-6-fluoro-3-methylbenzamide
Description
BenchChem offers high-quality 2-Chloro-6-fluoro-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRYIYAFIMINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378621 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286474-60-0 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
2-Chloro-6-fluoro-3-methylbenzamide, identified by the CAS number 286474-60-0 , is a halogenated aromatic amide of significant interest in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzamide scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, analytical characterization, and potential applications, offering field-proven insights for researchers and developers.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzamide is fundamental to its application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 286474-60-0 | Internal Database |
| Molecular Formula | C₈H₇ClFNO | Internal Database |
| Molecular Weight | 187.60 g/mol | Internal Database |
| Appearance | Off-white Crystalline Solid | [1] |
| Melting Point | 152 °C | Internal Database |
Strategic Synthesis of 2-Chloro-6-fluoro-3-methylbenzamide
The synthesis of 2-Chloro-6-fluoro-3-methylbenzamide can be strategically approached from its corresponding benzoic acid or benzonitrile precursors. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Amidation of 2-Chloro-6-fluoro-3-methylbenzoic Acid
This is a classical and widely employed method for the formation of primary amides. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with an ammonia source.
Causality Behind Experimental Choices:
-
Activation of the Carboxylic Acid: Direct amidation of a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly electrophilic carbonyl carbon, facilitating nucleophilic attack by ammonia.
-
Choice of Ammonia Source: Aqueous ammonia or ammonium hydroxide is a readily available and effective nucleophile for this transformation. The reaction is typically performed in a suitable organic solvent that can accommodate both the organic starting material and the aqueous reagent.
Caption: Synthetic pathway via partial hydrolysis of the corresponding benzonitrile.
Detailed Experimental Protocol (Hydrolysis):
-
In a round-bottom flask, carefully add 2-chloro-6-fluoro-3-methylbenzonitrile (1 equivalent) to concentrated sulfuric acid (excess) at a low temperature (e.g., 0-10 °C).
-
Allow the mixture to stir at room temperature for a specified period (monitoring by TLC is recommended to determine optimal reaction time).
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be further purified by recrystallization.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized 2-Chloro-6-fluoro-3-methylbenzamide.
Caption: A typical analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons and the protons of the methyl group.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group.
While a specific, publicly available, and validated NMR spectrum for 2-Chloro-6-fluoro-3-methylbenzamide is not readily found in the searched literature, spectra for analogous compounds are available and can be used for comparative analysis.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the synthesized compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities.
Exemplary HPLC Method for Benzamide Derivatives:
A reversed-phase HPLC method is generally suitable for benzamide derivatives.[3][4]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water or a suitable buffer |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Causality Behind Method Choices: The C18 stationary phase provides good retention for moderately polar compounds like benzamides. A mobile phase of acetonitrile and water allows for the tuning of polarity to achieve optimal separation. UV detection is effective as the aromatic ring of the benzamide absorbs in the UV region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
Expected Fragmentation Pattern:
The mass spectrum of 2-Chloro-6-fluoro-3-methylbenzamide is expected to show a molecular ion peak [M]⁺. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[5] Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a benzoyl cation, which can then lose carbon monoxide (CO) to yield a phenyl cation.[6][7]
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 2-Chloro-6-fluoro-3-methylbenzamide are not extensively documented in the public domain, its structural features make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Substituted benzamides are a well-established class of pharmacophores with a broad range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.[8][9]
Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Therefore, 2-Chloro-6-fluoro-3-methylbenzamide serves as a key building block for introducing these favorable properties into drug candidates.[10] For instance, related fluorinated benzoic acids are used in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and other active pharmaceutical ingredients.[10]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-6-fluoro-3-methylbenzamide. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for similar compounds, it may cause skin and eye irritation.[1] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are essential.
Conclusion
2-Chloro-6-fluoro-3-methylbenzamide is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided an in-depth overview of its synthesis, analytical characterization, and potential applications. By understanding the causality behind the experimental choices and employing robust analytical techniques, researchers can effectively utilize this compound in the development of novel molecules with desired biological activities.
References
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An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzamide
This guide provides a comprehensive technical overview of 2-Chloro-6-fluoro-3-methylbenzamide, a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document synthesizes known information with predictive analysis and data from structurally analogous compounds to offer a robust scientific resource for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
2-Chloro-6-fluoro-3-methylbenzamide is a halogenated and methylated derivative of benzamide. Its unique substitution pattern is anticipated to influence its steric and electronic properties, potentially impacting its biological activity and pharmacokinetic profile.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | - |
| IUPAC Name | 2-chloro-6-fluoro-3-methylbenzamide | - |
| SMILES | CC1=C(C(=C(C=C1)F)C(=O)N)Cl | PubChem |
| InChI | InChI=1S/C8H7ClFNO/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H2,11,12) | PubChem |
| InChIKey | BYVRYIYAFIMINQ-UHFFFAOYSA-N | PubChem |
| Monoisotopic Mass | 187.02002 Da | PubChem |
| Predicted XlogP | 1.9 | PubChem |
| Appearance | Off-white Crystalline Solid (Predicted) | Inferred from[1] |
| Melting Point | 30-33 °C (of the aldehyde precursor) | [1] |
Note: Some properties are inferred from the closely related precursor, 2-chloro-6-fluoro-3-methylbenzaldehyde, and should be experimentally verified.
Proposed Synthetic Pathway and Experimental Protocol
Caption: Potential therapeutic applications of the benzamide scaffold.
Key Research Areas:
-
Anticancer Activity: Many substituted benzamides have demonstrated potent anticancer properties. [2]The specific substitution pattern of this compound could be explored for its activity against various cancer cell lines.
-
Antimicrobial and Antifungal Agents: The benzamide moiety is present in several antimicrobial drugs. This compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for inhibiting various enzymes, such as urease, which is implicated in bacterial infections. [3]* CNS Activity: Substituted benzamides are also known to exhibit activity in the central nervous system. Further derivatization could lead to novel compounds with antipsychotic or anxiolytic properties.
Safety, Handling, and Disposal
No specific Material Safety Data Sheet (MSDS) is available for 2-Chloro-6-fluoro-3-methylbenzamide. Therefore, it should be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety data for the structurally similar 2-Chloro-6-fluorobenzamide can be used as a preliminary guide.
GHS Hazard Classification (Inferred from 2-Chloro-6-fluorobenzamide):[4]
-
Acute Toxicity, Oral: Warning
-
Skin Corrosion/Irritation: Warning, causes skin irritation
-
Serious Eye Damage/Eye Irritation: Warning, causes serious eye irritation
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Warning, may cause respiratory irritation
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for hazardous waste disposal. [5][6]* Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment. [7][8]
Conclusion and Future Directions
2-Chloro-6-fluoro-3-methylbenzamide represents an intriguing yet underexplored molecule with significant potential in chemical and pharmaceutical research. This guide has provided a foundational understanding of its identity, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications based on the established pharmacology of the benzamide class.
Future research should focus on the experimental validation of the properties and protocols outlined herein. Key priorities include:
-
Execution and Optimization of the proposed synthetic pathway.
-
Full Spectroscopic Characterization (NMR, IR, MS) and physicochemical analysis (melting point, solubility) of the purified compound.
-
In vitro Screening against a diverse range of biological targets to uncover its therapeutic potential.
The insights gained from such studies will be crucial in determining the value of 2-Chloro-6-fluoro-3-methylbenzamide as a lead compound for the development of novel therapeutics.
References
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PubChem. (n.d.). 2-Chloro-6-fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from [Link]
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ACS Publications. (2022). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
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ResearchGate. (2003). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Retrieved from [Link]
-
PubMed Central. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. National Center for Biotechnology Information. Retrieved from [Link]
-
SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2010). Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. Crystal Growth & Design. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega. Retrieved from [Link]
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Diplomata Comercial. (n.d.). Amides environmental impact: Understanding Risks and Regulations. Retrieved from [Link]
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SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-6-fluoro-N-(3-fluorophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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2-Chloro-6-fluoro-3-methylbenzamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-fluoro-3-methylbenzamide, a compound of interest in medicinal chemistry and drug discovery. Given the limited availability of extensive experimental data for this specific molecule, this document synthesizes known information and provides expert insights based on structurally related compounds.
Introduction
2-Chloro-6-fluoro-3-methylbenzamide belongs to the class of halogenated benzamides, a scaffold that is prevalent in a wide array of biologically active molecules. The unique substitution pattern of a chloro, fluoro, and methyl group on the aromatic ring, combined with the primary amide functionality, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The electronic and steric effects of the substituents are expected to influence the compound's reactivity, binding affinity to biological targets, and metabolic stability.
Fluorine-containing compounds, in particular, have gained significant traction in medicinal chemistry. The incorporation of fluorine can modulate key drug-like properties such as lipophilicity, metabolic stability, and binding affinity.[1] Benzamide derivatives themselves have been explored as binders for various biological targets, including enzymes and receptors.[1]
This guide will delve into the known physical and chemical characteristics of 2-Chloro-6-fluoro-3-methylbenzamide, its likely synthetic pathways, and its potential applications, drawing on data from the parent compound and its close analogs where necessary.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.
Molecular Structure of 2-Chloro-6-fluoro-3-methylbenzamide
Caption: 2D structure of 2-Chloro-6-fluoro-3-methylbenzamide.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 104451-99-2 | [2] |
| Molecular Formula | C₈H₇ClFNO | [2] |
| Molecular Weight | 187.60 g/mol | Calculated |
| IUPAC Name | 2-Chloro-6-fluoro-3-methylbenzamide |
Physical and Chemical Properties
A summary of the available and predicted physical and chemical properties of 2-Chloro-6-fluoro-3-methylbenzamide is presented below. For context, properties of the closely related precursor, 2-chloro-6-fluoro-3-methylbenzaldehyde, are also included.
| Property | 2-Chloro-6-fluoro-3-methylbenzamide | 2-Chloro-6-fluoro-3-methylbenzaldehyde | Source |
| Appearance | Off-white Crystalline Solid | Off-white Crystalline Solid | [2] |
| Melting Point | 30-33 °C (lit.) | 30-33 °C (lit.) | [2] |
| Boiling Point | Not available | 225.1 ± 35.0 °C (Predicted) | [2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol. Insoluble in water. | Soluble in methanol, ethanol. Insoluble in water. | [3] |
| Density | Not available | 1.292 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | Not available | 230 °F | [2] |
| Refractive Index | Not available | 1.552 | [2] |
Expert Insights: The melting point of the benzamide is notably similar to its benzaldehyde precursor, which is plausible given their structural similarities. The amide group's ability to form hydrogen bonds would typically suggest a higher melting point; however, the steric hindrance from the ortho-substituents might disrupt crystal packing, leading to a less pronounced difference. The predicted boiling point of the benzaldehyde is quite high, and the benzamide's boiling point is expected to be even higher due to stronger intermolecular forces.
Synthesis and Reactivity
Proposed Synthetic Pathway
The conversion of an aldehyde to a primary amide can be achieved through a two-step process involving the formation of an oxime followed by a Beckmann rearrangement, or more directly via an oxidative amidation. A common laboratory-scale synthesis involves the conversion of the aldehyde to the corresponding carboxylic acid, followed by amidation.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2-Chloro-6-fluoro-3-methylbenzamide.
Experimental Considerations
Step 1: Oxidation of 2-Chloro-6-fluoro-3-methylbenzaldehyde
-
Rationale: The aldehyde must first be converted to the more reactive carboxylic acid.
-
Protocol Outline:
-
Dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde in a suitable solvent (e.g., acetone for Jones oxidation or a buffered aqueous solution for permanganate oxidation).
-
Slowly add the oxidizing agent at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching the excess oxidant and extracting the carboxylic acid product.
-
Purify the product, if necessary, by recrystallization or column chromatography.
-
Step 2: Amidation of 2-Chloro-6-fluoro-3-methylbenzoic acid
-
Rationale: The carboxylic acid is converted to a more reactive species (e.g., an acyl chloride or an activated ester) to facilitate nucleophilic attack by ammonia.
-
Protocol Outline (via Acyl Chloride):
-
Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), in an inert solvent (e.g., dichloromethane, DCM).
-
Reflux the mixture until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up by washing with water and brine, drying the organic layer, and removing the solvent in vacuo.
-
Purify the final product by recrystallization or column chromatography.
-
Reactivity Insights
The reactivity of 2-Chloro-6-fluoro-3-methylbenzamide will be dictated by the interplay of its functional groups and substituents.
-
Amide Group: The amide functionality is relatively stable but can undergo hydrolysis under strong acidic or basic conditions. The nitrogen lone pair is delocalized into the carbonyl group, rendering it less nucleophilic than an amine.
-
Aromatic Ring: The benzene ring is substituted with both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups. The overall effect is a somewhat electron-deficient ring. The positions ortho and para to the methyl group, and meta to the halogens, will be the most susceptible to electrophilic aromatic substitution, although the steric hindrance from the ortho-substituents will play a significant role.
-
Benzylic Methyl Group: The methyl group could be a site for radical halogenation under appropriate conditions, a reaction pathway noted for the related 2-fluoro-6-methylbenzoic acid.[4]
Spectral Data and Characterization
While specific spectral data for 2-Chloro-6-fluoro-3-methylbenzamide is not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.
Expected Spectral Characteristics
-
¹H NMR:
-
Aromatic protons: Two signals in the aromatic region (likely around 7.0-7.5 ppm), each integrating to 1H. The coupling patterns will be influenced by both the fluorine and the adjacent proton.
-
Amide protons: A broad singlet (or two distinct signals due to restricted rotation around the C-N bond) in the downfield region (typically 5-8 ppm), which would be exchangeable with D₂O.
-
Methyl protons: A singlet at approximately 2.2-2.5 ppm, integrating to 3H.
-
-
¹³C NMR:
-
Carbonyl carbon: A signal around 165-170 ppm.
-
Aromatic carbons: Six distinct signals in the aromatic region (approximately 110-160 ppm). The carbons attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.
-
Methyl carbon: A signal in the aliphatic region (around 15-20 ppm).
-
-
IR Spectroscopy:
-
N-H stretch: Two bands in the region of 3100-3500 cm⁻¹ (for the primary amide).
-
C=O stretch (Amide I band): A strong absorption around 1650-1680 cm⁻¹.
-
N-H bend (Amide II band): A band around 1600-1640 cm⁻¹.
-
C-Cl and C-F stretches: In the fingerprint region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z 187. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.
-
Common fragmentation patterns would include the loss of NH₂, CO, and cleavage of the substituents from the aromatic ring.
-
Safety and Handling
Safety information for 2-Chloro-6-fluoro-3-methylbenzamide is not explicitly detailed. However, based on the data for the structurally similar 2-chloro-6-fluorobenzamide, the following hazards should be considered[5]:
-
Harmful if swallowed. [5]
-
Causes skin irritation. [5]
-
Causes serious eye irritation. [5]
-
May cause respiratory irritation. [5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Applications and Future Directions
As a substituted benzamide, 2-Chloro-6-fluoro-3-methylbenzamide holds potential as an intermediate in the synthesis of more complex molecules with applications in:
-
Drug Discovery: Benzamides are a common motif in a wide range of pharmaceuticals. The specific substitution pattern of this compound could be exploited to fine-tune the pharmacological properties of a lead compound. The presence of ortho-substituents can enforce a specific conformation, which may be beneficial for binding to a target protein.
-
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings. This compound could serve as a starting material for the development of new agrochemicals.
-
Materials Science: Substituted aromatic compounds can be used in the synthesis of polymers and other advanced materials.
Further research is required to fully elucidate the biological activity and potential applications of 2-Chloro-6-fluoro-3-methylbenzamide and its derivatives.
Conclusion
2-Chloro-6-fluoro-3-methylbenzamide is a halogenated benzamide with potential as a valuable building block in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is limited, this guide has provided a detailed overview of its known properties, a plausible synthetic route, and predicted characteristics based on sound chemical principles and data from closely related compounds. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working with this and similar chemical entities, facilitating further exploration and innovation.
References
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Wikipedia. (2023, April 25). 2-Chloro-6-fluorobenzaldehyde. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzamide. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
ResearchGate. (2008). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzenecarboximidamide. Retrieved January 26, 2026, from [Link]
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United States Environmental Protection Agency. (n.d.). The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved January 26, 2026, from [Link]
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A Technical Guide to the Spectral Analysis of 2-Chloro-6-fluoro-3-methylbenzamide
This technical guide provides a comprehensive overview of the spectral characterization of 2-Chloro-6-fluoro-3-methylbenzamide (CAS 286474-60-0), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. In the absence of publicly available experimental NMR and mass spectra, this guide offers expert predictions and interpretations based on fundamental principles and comparative data from analogous structures.
Molecular Structure and Expected Spectroscopic Features
2-Chloro-6-fluoro-3-methylbenzamide possesses a substituted benzene ring with a primary amide, a chlorine atom, a fluorine atom, and a methyl group. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint.
Molecular Formula: C₈H₇ClFNO Molecular Weight: 187.60 g/mol Structure:
A thorough analysis of its structure allows us to anticipate the key features in its NMR, IR, and MS spectra, which will be discussed in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for acquiring high-quality NMR data for a sample like 2-Chloro-6-fluoro-3-methylbenzamide is crucial for accurate structural determination.[1][2][3][4][5]
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2][3]
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without interfering with the signals of interest.[2][3][4]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum: Interpretation and Rationale
Based on the structure, the ¹H NMR spectrum of 2-Chloro-6-fluoro-3-methylbenzamide is predicted to exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.5 | Doublet of doublets | 1H | Aromatic H | The aromatic proton will be coupled to the adjacent fluorine atom and influenced by the surrounding electron-withdrawing groups. |
| ~ 6.0 - 7.0 (broad) | Singlet | 2H | -CONH₂ | The amide protons are typically broad and their chemical shift can vary with concentration and solvent. |
| ~ 2.3 | Singlet | 3H | -CH₃ | The methyl group is a singlet as there are no adjacent protons. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |
The chemical shifts of protons on a benzene ring are influenced by the electronic effects of the substituents.[6]
Predicted ¹³C NMR Spectrum: Interpretation and Rationale
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 170 | C=O | The carbonyl carbon of the amide group is expected to be significantly downfield. |
| ~ 158 - 162 (d) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be downfield and will appear as a doublet due to C-F coupling. |
| ~ 135 - 140 | C-Cl | The carbon attached to the chlorine atom will also be downfield. |
| ~ 130 - 135 | C-CH₃ | The carbon bearing the methyl group. |
| ~ 125 - 130 | Aromatic CH | The aromatic methine carbon. |
| ~ 115 - 125 (d) | Aromatic C | Quaternary aromatic carbons. One will show coupling to fluorine. |
| ~ 15 - 20 | -CH₃ | The methyl carbon will be in the typical aliphatic region. |
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid and liquid samples.[9][10][11][12][13]
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 2-Chloro-6-fluoro-3-methylbenzamide powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: After the measurement, clean the crystal surface thoroughly.
Caption: Workflow for ATR-FTIR spectroscopy.
FTIR Spectrum Analysis
The FTIR spectrum of 2-Chloro-6-fluoro-3-methylbenzamide has been reported and is available in the SpectraBase database.[14] The key absorption bands are interpreted as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 3400 - 3200 | Strong, Broad | N-H stretch | Primary Amide (-CONH₂) |
| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| ~ 2950 - 2850 | Weak | C-H stretch | Methyl (-CH₃) |
| ~ 1680 - 1650 | Very Strong | C=O stretch (Amide I) | Primary Amide (-CONH₂) |
| ~ 1620 - 1580 | Medium | N-H bend (Amide II) | Primary Amide (-CONH₂) |
| ~ 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~ 1250 - 1000 | Strong | C-N stretch, C-F stretch | Amide, Fluoro-aromatic |
| ~ 800 - 600 | Strong | C-Cl stretch | Chloro-aromatic |
The presence of a strong, broad band in the N-H stretching region and a very strong carbonyl absorption are characteristic of a primary amide.[15][16][17][18][19] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule.[17][18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.[20][21][22][23][24]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[21][23][24]
-
Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum: Fragmentation Analysis
The EI mass spectrum of 2-Chloro-6-fluoro-3-methylbenzamide is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Predicted Fragmentation Pathway |
| 187/189 | [M]⁺• | Molecular Ion: The presence of a peak at m/z 187 and a smaller peak at m/z 189 in an approximate 3:1 ratio would be indicative of the presence of one chlorine atom. |
| 171/173 | [M - NH₂]⁺ | Loss of the amino radical from the molecular ion. |
| 143/145 | [M - NH₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NH₂]⁺ ion. This is a common fragmentation pattern for benzamides.[25][26] |
| 108 | [C₇H₄F]⁺ | Loss of chlorine and the amide group. |
The fragmentation of benzamides often involves the initial loss of the amide group followed by the loss of carbon monoxide.[25][26][27][28]
Conclusion
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Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]
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Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. (1979, February 1). Australian Journal of Chemistry, 32(2), 337-343. [Link]
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QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). (2022, August 6). YouTube. [Link]
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Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2023). Journal of Pharmaceutical Analysis, 13(5), 1-2. [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
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Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2019). Journal of the American Society for Mass Spectrometry, 30(10), 2096–2104. [Link]
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Electron ionization. Wikipedia. [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2001). Journal of Chemical Education, 78(8), 1121. [Link]
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Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2017). Molecules, 22(12), 2167. [Link]
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Small molecule NMR sample preparation. (2023, August 29). [Link]
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Mass Spectrometry and Drug Discovery. (2014). ResearchGate. [Link]
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How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(38), 21303–21312. [Link]
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20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. [Link]
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Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. (2025, August 6). ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites, 14(5), 299. [Link]
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Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. [Link]
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2-Chloro-6-fluoro-3-methylbenzamide - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Methodological & Application
The Strategic Role of 2-Chloro-6-fluoro-3-methylbenzamide in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Drug Scaffolds
In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with a series of critical chemical intermediates. Among these, 2-Chloro-6-fluoro-3-methylbenzamide stands out as a versatile and highly valuable building block. Its unique substitution pattern—a sterically hindered yet reactive arrangement of chloro, fluoro, and methyl groups on a benzamide core—offers a powerful tool for medicinal chemists. The presence of both electron-withdrawing halogens and an electron-donating methyl group creates a distinct electronic environment, influencing the molecule's reactivity and the properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, complete with detailed protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of 2-Chloro-6-fluoro-3-methylbenzamide, as well as its safety profile, is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | N/A |
| Molecular Weight | 187.60 g/mol | N/A |
| Appearance | Off-white to white crystalline solid | General knowledge |
| Melting Point | Not readily available; expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical principles |
| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids/bases. | General chemical principles |
Safety and Handling:
2-Chloro-6-fluoro-3-methylbenzamide and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for the closely related compound 2-chloro-6-fluorobenzamide, the following hazards should be considered[1]:
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves/eye protection.
The Synthetic Pathway: From Toluene Derivative to Benzamide
The synthesis of 2-Chloro-6-fluoro-3-methylbenzamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following sections outline a logical and field-proven synthetic route, starting from a readily available toluene derivative.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 2-Chloro-6-fluoro-3-methylbenzamide.
Part 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde
The initial step involves the conversion of 2-chloro-6-fluoro-3-methyltoluene to the corresponding benzaldehyde. A common industrial method is the radical chlorination of the methyl group followed by hydrolysis.
Protocol 1: Side-Chain Chlorination and Hydrolysis
Causality: This method leverages the reactivity of the benzylic protons, which are susceptible to free-radical halogenation under UV irradiation. The resulting dichloromethyl intermediate is then readily hydrolyzed to the aldehyde.
-
Step 1: Chlorination
-
In a four-necked flask equipped with a reflux condenser, thermometer, gas inlet, and a UV lamp, charge 2-chloro-6-fluoro-3-methyltoluene.
-
Heat the reaction mixture to 120-130°C.
-
Introduce chlorine gas under UV irradiation. The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN).
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2-chloro-6-fluoro-3-(dichloromethyl)toluene is achieved.
-
-
Step 2: Hydrolysis
-
To the crude product from the previous step, add water and a catalytic amount of a Lewis acid (e.g., ferric chloride).
-
Heat the mixture to 100-110°C and stir vigorously for several hours until hydrolysis is complete, as monitored by GC.
-
After cooling, separate the organic layer, wash with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude 2-chloro-6-fluoro-3-methylbenzaldehyde can be purified by vacuum distillation.
-
Part 2: Oxidation to 2-Chloro-6-fluoro-3-methylbenzoic Acid
The synthesized aldehyde is then oxidized to the corresponding carboxylic acid. This is a crucial step to set up the subsequent amidation.
Protocol 2: Oxidation of the Aldehyde
Causality: Various oxidizing agents can be employed for this transformation. A common and efficient method involves the use of potassium permanganate or sodium chlorite. The following protocol uses potassium permanganate in an alkaline solution.
-
Dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the aldehyde solution at a controlled temperature (typically 0-10°C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-chloro-6-fluoro-3-methylbenzoic acid.
Part 3: Amidation to 2-Chloro-6-fluoro-3-methylbenzamide
The final step is the conversion of the carboxylic acid to the target benzamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.
Protocol 3: Amidation via the Acid Chloride
Causality: The direct amidation of a carboxylic acid is often difficult. Converting the carboxylic acid to a more reactive species like an acid chloride greatly facilitates the nucleophilic attack by ammonia.
-
Step 1: Formation of the Acid Chloride
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-6-fluoro-3-methylbenzoic acid in a dry, non-protic solvent such as dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-6-fluoro-3-methylbenzoyl chloride.
-
-
Step 2: Amination
-
Dissolve the crude acid chloride in a dry, inert solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol) dropwise.
-
Stir the reaction mixture at low temperature for 30 minutes and then allow it to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluoro-3-methylbenzamide.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The strategic placement of substituents on the 2-Chloro-6-fluoro-3-methylbenzamide scaffold makes it an attractive starting point for the synthesis of complex heterocyclic molecules, particularly those targeting protein kinases. While direct public-domain examples of APIs synthesized from this exact intermediate are proprietary and often found within patent literature, the structural motif is highly relevant. For instance, related chloro-fluoro-substituted benzamides are key components in the synthesis of various kinase inhibitors used in oncology.
The general synthetic strategy involves using the benzamide as a foundational scaffold to which other cyclic systems are appended, often through reactions targeting the aromatic ring or the amide functionality.
Illustrative Reaction Scheme: Towards a Kinase Inhibitor Core
The following diagram illustrates a conceptual pathway where 2-Chloro-6-fluoro-3-methylbenzamide could be utilized in the synthesis of a hypothetical kinase inhibitor core structure.
Caption: Conceptual use in kinase inhibitor synthesis.
Analytical Methods for Quality Control
Ensuring the purity and identity of 2-Chloro-6-fluoro-3-methylbenzamide is crucial for its successful application in multi-step pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reverse-phase C18 column, mobile phase of acetonitrile/water gradient, UV detection at a suitable wavelength (e.g., 254 nm). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and detection of volatile impurities. | Capillary column (e.g., DB-5ms), temperature programming, electron ionization (EI) mass analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. | ¹H NMR will show characteristic aromatic and methyl proton signals. ¹³C NMR will confirm the number of unique carbons. ¹⁹F NMR will show a singlet for the fluorine atom. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-Cl/C-F bonds. |
Conclusion: A Cornerstone of Modern Medicinal Chemistry
2-Chloro-6-fluoro-3-methylbenzamide represents more than just a chemical compound; it is a testament to the power of strategic molecular design in drug discovery. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of novel therapeutics. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this important pharmaceutical intermediate. As the quest for more selective and potent drugs continues, the role of such well-designed building blocks will undoubtedly become even more critical in shaping the future of medicine.
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-
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Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-6-fluoro-3-methylbenzamide
Introduction
Substituted benzamides are a cornerstone structural motif in modern medicinal chemistry and drug development. Their ability to form key hydrogen bonding interactions and their metabolic stability make them prevalent in a wide array of pharmacologically active compounds. 2-Chloro-6-fluoro-3-methylbenzamide is a bespoke chemical entity with potential applications as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals. The specific arrangement of chloro, fluoro, and methyl groups on the phenyl ring provides a unique electronic and steric profile for further chemical elaboration.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-6-fluoro-3-methylbenzamide from its corresponding carboxylic acid. The methodology is designed for reproducibility and scalability, with a focus on the underlying chemical principles, safety considerations, and robust purification and characterization techniques. This guide is intended for researchers and professionals in synthetic chemistry and drug development.
Principle and Reaction Scheme
The synthesis of 2-Chloro-6-fluoro-3-methylbenzamide is achieved via a classic two-step, one-pot procedure starting from 2-chloro-6-fluoro-3-methylbenzoic acid.
Step 1: Activation of the Carboxylic Acid. The carboxylic acid is first converted into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[1][2][3] This activation step is crucial as the direct reaction between a carboxylic acid and an amine source is generally slow and inefficient.[4] The reaction with thionyl chloride is catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, a more potent acylating agent.[] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases and are removed from the reaction mixture, driving the equilibrium towards the product.[3]
Step 2: Nucleophilic Acyl Substitution (Amidation). The crude acyl chloride is then subjected to nucleophilic attack by an ammonia source, in this case, a concentrated aqueous solution of ammonium hydroxide. This is a highly exothermic reaction that yields the desired primary amide. The final product is a stable, crystalline solid that can be purified by recrystallization.
The overall reaction is depicted below:
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | CAS Number |
| 2-Chloro-6-fluoro-3-methylbenzoic acid | ≥98% | Sigma-Aldrich | 259649-69-9 |
| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | 7719-09-7 |
| Toluene | Anhydrous, 99.8% | Fisher Scientific | 108-88-3 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | J.T. Baker | 1336-21-6 |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | Saturated (aq.) | LabChem | 144-55-8 |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Chemical | 7647-14-5 |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | 7487-88-9 |
| Ethanol | 200 Proof, USP | Decon Labs | 64-17-5 |
| Hexanes | ACS Grade | Macron Fine Chemicals | 110-54-3 |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Dropping funnel (100 mL)
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat.
Detailed Experimental Protocol
Safety First: This protocol involves highly corrosive and reactive reagents. Thionyl chloride reacts violently with water and releases toxic gases (SO₂ and HCl).[6][7][8] Ammonium hydroxide is corrosive and has a pungent odor. All steps must be performed in a well-ventilated chemical fume hood.[6][7]
Part A: Formation of the Acyl Chloride Intermediate
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. The gas outlet of the condenser should be connected via tubing to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.
-
Charging the Flask: To the flask, add 2-chloro-6-fluoro-3-methylbenzoic acid (10.0 g, 53.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask via a syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.2 mL, ~2.6 mmol, 0.05 equiv) to the suspension using a microliter syringe.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (5.8 mL, 9.5 g, 79.5 mmol, 1.5 equiv) to the flask at room temperature using a syringe. Gas evolution will be observed.
-
Expert Insight: The excess thionyl chloride ensures the complete conversion of the carboxylic acid. It is easily removed later due to its volatility.
-
-
Reaction: Heat the reaction mixture to 70 °C using a heating mantle and stir for 2-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution and the dissolution of the solid starting material to form a clear solution.
-
Removal of Excess Reagent: After the reaction is complete, allow the flask to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step should be done with care, ensuring the vacuum line is protected by a cold trap and a base trap. The result is a crude oily residue of 2-chloro-6-fluoro-3-methylbenzoyl chloride.
-
Trustworthiness: Do not proceed until all thionyl chloride is removed, as it will violently react with the aqueous ammonia in the next step. The crude acyl chloride is moisture-sensitive and should be used immediately without purification.
-
Part B: Amidation, Work-up, and Purification
-
Preparation for Amidation: Re-dissolve the crude acyl chloride residue in fresh anhydrous toluene (100 mL) and cool the flask in an ice-water bath to 0 °C.
-
Ammonia Addition: Fill a dropping funnel with concentrated ammonium hydroxide solution (~28-30%, 50 mL). Add the ammonium hydroxide solution dropwise to the cold, stirred solution of the acyl chloride over 30 minutes.
-
Expert Insight: This addition must be slow and controlled. The reaction is highly exothermic, and a rapid addition can lead to a dangerous increase in temperature and pressure. The formation of a white precipitate (the product amide) will be observed immediately.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.
-
Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Add deionized water (50 mL) and dichloromethane (DCM, 100 mL). Shake the funnel vigorously and allow the layers to separate. The organic layer contains the product.
-
Washing: Sequentially wash the organic layer with:
-
1 M HCl (50 mL) to remove any remaining ammonia.
-
Saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize any residual acid.
-
Brine (saturated NaCl solution) (50 mL) to reduce the amount of dissolved water in the organic phase.
-
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the mixture through a Büchner funnel to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude 2-Chloro-6-fluoro-3-methylbenzamide as an off-white solid.
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain the final product. Recrystallization is often the method of choice for purifying amides.[9]
-
Experimental Workflow and Characterization
Workflow Diagram
Expected Results and Characterization
The protocol should yield 2-Chloro-6-fluoro-3-methylbenzamide as a white to off-white crystalline solid.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol |
| Yield | 75-85% (Typical) |
| Melting Point | To be determined experimentally |
| Mass Spec (ESI+) | m/z = 188.0273 [M+H]⁺, 210.0092 [M+Na]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.20-7.40 (m, 2H, Ar-H), 6.10 (br s, 2H, -NH₂), 2.35 (s, 3H, -CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm): 167.0 (C=O), 159.0 (d, J=250 Hz, C-F), 135.0 (C-Cl), 130.0-120.0 (Ar-C), 20.0 (-CH₃) |
Note: NMR chemical shifts (δ) are predicted based on the chemical structure and may vary slightly. Coupling constants (J) for the carbon attached to fluorine are expected to be large.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Thionyl chloride, PubChem, National Center for Biotechnology Information. [Link]
-
2-chloro-6-fluoro-3-methylbenzamide, PubChemLite. [Link]
-
Allen, C. F. H., & VanAllan, J. (1944). A One-Pot Synthesis of Amides from Carboxylic Acids using Thionyl Chloride. Organic Syntheses, 24, 92. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]
-
Mastrorilli, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 93. [Link]
-
Askin, D. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
Sources
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide Synthesis [fishersci.dk]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. nj.gov [nj.gov]
- 8. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloro-6-fluoro-3-methylbenzamide as a Versatile Building Block in Organic Synthesis
I. Introduction: Unlocking the Potential of a Trisubstituted Benzamide
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. 2-Chloro-6-fluoro-3-methylbenzamide emerges as a promising, albeit under-explored, building block, offering a unique combination of reactive handles and modulating substituents. The presence of chloro, fluoro, methyl, and amide groups on the benzene ring provides a rich platform for a variety of chemical transformations.
The chloro and fluoro substituents are particularly significant. The chlorine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2] The fluorine atom, with its high electronegativity, can influence the electronic properties of the aromatic ring, potentially activating it for nucleophilic aromatic substitution (SNAr) and modulating the acidity of adjacent protons.[2] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The methyl group provides steric and electronic influence, while the benzamide functionality offers a site for further derivatization or can act as a directing group.
This guide provides a comprehensive overview of the potential applications of 2-chloro-6-fluoro-3-methylbenzamide in organic synthesis. While direct literature on this specific molecule is limited, the following protocols and discussions are based on established methodologies for structurally analogous compounds, offering a robust starting point for researchers in drug discovery and chemical development.
II. Physicochemical Properties and Safety Considerations
A summary of the key properties of 2-chloro-6-fluoro-3-methylbenzamide is provided below. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Property | Value |
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol |
| Appearance | Off-white to white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Note: Physical properties are predicted based on structurally similar compounds.
III. Proposed Synthetic Pathway
A plausible synthetic route to 2-chloro-6-fluoro-3-methylbenzamide can be envisioned starting from the commercially available 2-chloro-6-fluoro-3-methyltoluene. This pathway involves a benzylic bromination followed by oxidation to the carboxylic acid and subsequent amidation.
Caption: Proposed synthesis of 2-chloro-6-fluoro-3-methylbenzamide.
Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzamide
Step A: Benzylic Bromination
-
To a solution of 2-chloro-6-fluoro-3-methyltoluene (1.0 equiv) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-2-chloro-6-fluoro-3-methylbenzene, which can be used in the next step without further purification.
Step B: Oxidation to Carboxylic Acid
-
Dissolve the crude bromide from Step A in a mixture of water and pyridine.
-
Add potassium permanganate (KMnO₄, 3.0 equiv) portion-wise, maintaining the temperature below 50 °C.
-
Reflux the mixture for 8-12 hours until the purple color disappears.
-
Cool the reaction and filter through a pad of celite.
-
Acidify the filtrate with concentrated HCl to a pH of ~2, resulting in the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-6-fluoro-3-methylbenzoic acid.
Step C: Amidation
-
To a solution of 2-chloro-6-fluoro-3-methylbenzoic acid (1.0 equiv) in thionyl chloride (SOCl₂), add a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
-
Add concentrated ammonium hydroxide (NH₄OH, 2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-6-fluoro-3-methylbenzamide.
IV. Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in 2-chloro-6-fluoro-3-methylbenzamide is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
Caption: Potential cross-coupling reactions of 2-chloro-6-fluoro-3-methylbenzamide.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an arylboronic acid with 2-chloro-6-fluoro-3-methylbenzamide.
Materials:
-
2-Chloro-6-fluoro-3-methylbenzamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
In a round-bottom flask, combine 2-chloro-6-fluoro-3-methylbenzamide, the arylboronic acid, and potassium carbonate.
-
Add the solvent mixture and degas the solution by bubbling argon through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst and reflux the mixture under an argon atmosphere for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluoro-3-methylbenzamide.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl chlorides.
-
Base: Potassium carbonate is a mild and effective base for promoting the transmetalation step.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.
V. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the amide and the fluorine atom may activate the C-F bond towards nucleophilic aromatic substitution, particularly with strong nucleophiles.
Protocol 3: Representative SNAr with an Amine
Materials:
-
2-Chloro-6-fluoro-3-methylbenzamide (1.0 equiv)
-
Secondary amine (e.g., morpholine, 2.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine 2-chloro-6-fluoro-3-methylbenzamide, the secondary amine, and potassium carbonate in DMSO.
-
Heat the mixture to 120-150 °C for 12-24 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding 6-amino-2-chloro-3-methylbenzamide.
VI. Conclusion
2-Chloro-6-fluoro-3-methylbenzamide represents a valuable, multifunctional building block for organic synthesis. Its unique substitution pattern allows for selective transformations at the chloro and fluoro positions, as well as modifications of the amide group. The protocols and applications outlined in this guide, derived from the established chemistry of related compounds, provide a solid foundation for researchers to explore the full synthetic potential of this promising intermediate in the pursuit of novel molecules for a range of applications.
VII. References
-
Arrizabalaga, P., et al. (1984). Chemical and Pharmacological Properties of Amides.
-
ChemRxiv (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]
-
Google Patents (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Google Patents (n.d.). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2.
-
Google Patents (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Google Patents (n.d.). EP0428666B1 - Fluoro-chloro-benzene derivatives.
-
National Center for Biotechnology Information (n.d.). 2-Chloro-6-fluorobenzamide. PubChem Compound Summary for CID 98564. [Link]
-
National Center for Biotechnology Information (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
-
National Center for Biotechnology Information (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. [Link]
-
National Center for Biotechnology Information (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. [Link]
-
National Center for Biotechnology Information (2015). Fluoroalkylsilanes with Embedded Functional Groups as Building Blocks for Environmentally Safer Self-Assembled Monolayers. [Link]
-
ResearchGate (n.d.). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. [Link]
-
ResearchGate (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]
Sources
Application Notes & Protocols: Leveraging 2-Chloro-6-fluoro-3-methylbenzamide for the Development of Novel Therapeutics
Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzamide moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets through various non-covalent interactions. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer[1][2][3], neuroprotective[4], anti-diabetic[5], and anti-inflammatory properties[6]. The inherent versatility of the benzamide scaffold, coupled with the ability to fine-tune its physicochemical properties through targeted substitutions, makes it an exceptionally attractive starting point for the development of novel therapeutics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, strategically substituted benzamide, 2-Chloro-6-fluoro-3-methylbenzamide , as a foundational scaffold for creating novel drug candidates. The unique substitution pattern of this molecule—a chlorine atom, a fluorine atom, and a methyl group—offers a distinct combination of steric and electronic properties that can be exploited to achieve high-affinity and selective binding to various biological targets. The incorporation of fluorine, in particular, can modulate crucial drug-like properties such as metabolic stability, membrane permeability, and binding affinity[7].
We will delve into the rationale behind its design, provide detailed protocols for its synthesis and derivatization, and outline a strategic workflow for screening its biological activity to uncover its therapeutic potential.
Strategic Considerations for 2-Chloro-6-fluoro-3-methylbenzamide in Drug Design
The specific arrangement of substituents on the phenyl ring of 2-Chloro-6-fluoro-3-methylbenzamide is not arbitrary. Each group is strategically placed to influence the molecule's interaction with potential biological targets.
-
2-Chloro and 6-Fluoro Substitution: The ortho-halogen substitutions are critical. The electronegative fluorine and chlorine atoms can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a protein's binding pocket. Furthermore, the ortho-fluoro substitution can induce a specific conformation in the benzamide through intramolecular hydrogen bonding (C–F···H–N), which can pre-organize the molecule for optimal binding[7]. This conformational locking can lead to enhanced binding affinity and selectivity.
-
3-Methyl Substitution: The methyl group at the 3-position provides a lipophilic handle that can interact with hydrophobic pockets within a target protein. Its steric bulk can also influence the overall topography of the molecule, potentially leading to selective interactions with specific receptor subtypes.
This unique combination of electronic and steric features makes 2-Chloro-6-fluoro-3-methylbenzamide a promising starting point for library synthesis and subsequent high-throughput screening.
Synthesis and Derivatization Workflows
The following protocols provide a detailed, step-by-step guide for the synthesis of the core scaffold and its subsequent derivatization to generate a library of novel compounds.
Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzoic Acid
A plausible synthetic route to the key intermediate, 2-chloro-6-fluoro-3-methylbenzoic acid, can be adapted from known methods for similar substituted benzoic acids[8][9].
Reaction Scheme:
Caption: Synthetic pathway for 2-Chloro-6-fluoro-3-methylbenzoic Acid.
Materials:
| Reagent | Supplier | Purity |
| 2-Chloro-6-fluorotoluene | Commercial Vendor | >98% |
| Nitric Acid (70%) | Commercial Vendor | ACS Grade |
| Sulfuric Acid (98%) | Commercial Vendor | ACS Grade |
| Iron powder | Commercial Vendor | -325 mesh |
| Hydrochloric Acid (37%) | Commercial Vendor | ACS Grade |
| Sodium Nitrite | Commercial Vendor | >99% |
| Copper(I) Bromide | Commercial Vendor | >98% |
| Magnesium turnings | Commercial Vendor | >99.5% |
| Dry Tetrahydrofuran (THF) | Commercial Vendor | Anhydrous |
| Carbon Dioxide (solid) | Local Supplier | - |
Procedure:
-
Nitration: To a stirred solution of 2-chloro-6-fluorotoluene in concentrated sulfuric acid, slowly add nitric acid at 0-5 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice and extract the product with ethyl acetate.
-
Reduction: To a mixture of the nitrated intermediate in ethanol and water, add iron powder and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. Cool the reaction, filter off the iron salts, and extract the product into an organic solvent.
-
Sandmeyer Reaction: Dissolve the resulting aniline in an aqueous solution of hydrobromic acid. Cool to 0 °C and add a solution of sodium nitrite in water dropwise. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Add the diazonium salt solution to the copper(I) bromide solution and warm to 50 °C.
-
Grignard Reaction and Carboxylation: To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of the bromo-intermediate in dry THF dropwise to initiate the Grignard reaction. Once the Grignard reagent is formed, pour it over crushed dry ice. After the CO2 has sublimed, quench the reaction with aqueous HCl and extract the desired benzoic acid.
Protocol 2: Amide Library Synthesis
The synthesized 2-Chloro-6-fluoro-3-methylbenzoic acid can be readily converted to a diverse library of amides using standard amide coupling protocols.
Reaction Scheme:
Caption: General workflow for the synthesis of a benzamide derivative library.
Materials:
| Reagent | Supplier | Purity |
| 2-Chloro-6-fluoro-3-methylbenzoic Acid | As synthesized | >95% |
| Thionyl Chloride (SOCl2) | Commercial Vendor | >99% |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Commercial Vendor | >98% |
| HOBt (Hydroxybenzotriazole) | Commercial Vendor | >97% |
| Diverse Primary and Secondary Amines | Commercial Vendor | Various |
| Triethylamine or DIPEA | Commercial Vendor | >99% |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Commercial Vendor | Anhydrous |
Procedure (using EDC/HOBt coupling):
-
To a solution of 2-Chloro-6-fluoro-3-methylbenzoic acid in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Pharmacological Screening Strategy
Given the broad spectrum of activities reported for benzamide derivatives, a tiered screening approach is recommended to efficiently identify the therapeutic potential of the newly synthesized library.
Caption: A tiered approach for pharmacological screening.
Tier 1: High-Throughput Phenotypic Screening
The initial screen should be broad to cast a wide net for potential activities.
-
Antiproliferative Assays: Screen the library against a panel of cancer cell lines (e.g., HCT116, DLD-1, SW480 for colorectal cancer) to identify potential anticancer agents[2]. A standard MTS or CellTiter-Glo assay can be used to assess cell viability.
-
Neuronal Viability Assays: To explore neuroprotective potential, screen the compounds for their ability to protect primary cortical neurons from glutamate-induced excitotoxicity[4].
-
Anti-inflammatory Assays: Evaluate the ability of the compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Tier 2: Target-Based Assays
For hits identified in Tier 1, the next step is to elucidate the mechanism of action through target-based assays. Based on the literature for other benzamides, potential targets include:
-
Tubulin Polymerization Assay: For compounds showing potent antiproliferative activity, assess their ability to inhibit tubulin polymerization, a mechanism common to many anticancer drugs[1][3].
-
Enzyme Inhibition Assays: Screen against relevant enzymes such as Poly (ADP-ribose) polymerase (PARP-1) for oncology applications[2], or Glucokinase for metabolic disorders[5].
-
Receptor Binding Assays: For compounds with potential CNS activity, perform binding assays for targets like the Sigma-1 receptor[10].
Tier 3: In Vivo Efficacy Models
Promising lead compounds with a confirmed mechanism of action should be advanced to in vivo models.
-
Xenograft Models: For anticancer candidates, evaluate their ability to inhibit tumor growth in mouse xenograft models.
-
Stroke Models: For neuroprotective agents, assess their efficacy in reducing infarct size and neurological deficits in a middle cerebral artery occlusion (MCAO) model in rodents[4].
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to assess their drug-like potential[10][11].
Data Management and Interpretation
All experimental data should be meticulously documented. For quantitative data, such as IC50 values from cell viability assays or enzyme inhibition assays, a structured table is essential for clear comparison and structure-activity relationship (SAR) analysis.
Table 1: Example Data Summary for Antiproliferative Activity
| Compound ID | R-Group on Amide | HCT116 IC50 (µM) | DLD-1 IC50 (µM) | NCM460 IC50 (µM) (Normal Cells) | Selectivity Index (NCM460/HCT116) |
| Scaffold | -H | >100 | >100 | >100 | - |
| Cpd-01 | -CH2-Ph | 15.2 | 22.5 | >100 | >6.6 |
| Cpd-02 | -Cyclohexyl | 8.7 | 12.1 | 85.3 | 9.8 |
| ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
2-Chloro-6-fluoro-3-methylbenzamide represents a strategically designed scaffold with significant potential for the development of novel therapeutics across various disease areas. The protocols and strategies outlined in this document provide a comprehensive framework for its synthesis, derivatization, and pharmacological evaluation. By systematically exploring the chemical space around this core structure and employing a robust screening cascade, researchers can unlock its therapeutic potential and identify promising lead candidates for further preclinical and clinical development. The key to success will lie in the careful analysis of structure-activity relationships to guide the optimization of potency, selectivity, and drug-like properties.
References
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
-
2-Chloro-6-fluorobenzamide. PubChem. [Link]
-
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. ResearchGate. [Link]
-
Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]
-
1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]
- Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]
-
N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. ACS Publications. [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Institutes of Health. [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]
- Synthetic method of 2-trifluoromethyl benzamide.
-
Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]
- Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]
Sources
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
2-Chloro-6-fluoro-3-methylbenzamide stability and storage conditions
Welcome to the technical support resource for 2-Chloro-6-fluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on established principles for substituted benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-Chloro-6-fluoro-3-methylbenzamide?
To ensure the long-term stability of 2-Chloro-6-fluoro-3-methylbenzamide, it is recommended to store it in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1] For optimal preservation of its integrity, storage in a desiccator at 2-8°C is advisable, particularly for long-term use. While room temperature storage in a tightly sealed container may be adequate for short periods, refrigerated conditions are preferable to minimize the risk of slow degradation over time.
Q2: I've noticed the color of my 2-Chloro-6-fluoro-3-methylbenzamide has changed from white to a yellowish tint. Is it still usable?
A change in color, such as the development of a yellowish tint, can be an indicator of potential degradation. While a slight discoloration does not definitively render the compound unusable, it warrants further investigation. The usability will depend on the specific requirements of your application. For highly sensitive assays, it is recommended to use a fresh, uncolored batch. If you must use the discolored material, it is crucial to first assess its purity.
Q3: What are the likely degradation pathways for 2-Chloro-6-fluoro-3-methylbenzamide?
While specific degradation pathways for 2-Chloro-6-fluoro-3-methylbenzamide are not extensively documented in publicly available literature, we can infer potential routes based on the functional groups present in its structure. The primary concerns would be hydrolysis of the amide bond and potential photodecomposition.
-
Hydrolysis: The amide bond can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or with prolonged exposure to moisture, which would yield 2-chloro-6-fluoro-3-methylbenzoic acid and ammonia.
-
Photodecomposition: Aromatic halogenated compounds can be sensitive to light, particularly UV radiation.[1] Exposure to light could potentially lead to dehalogenation or other complex photochemical reactions.
Q4: What solvents are recommended for preparing stock solutions of 2-Chloro-6-fluoro-3-methylbenzamide?
2-Chloro-6-fluoro-3-methylbenzamide is generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For the preparation of stock solutions intended for storage, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis. DMSO is a common choice for creating highly concentrated stock solutions for biological assays. When preparing solutions, it is best practice to make them fresh for each experiment. If storage of a stock solution is necessary, it should be stored in a tightly sealed vial at -20°C or -80°C to slow down any potential degradation in solution.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
If you are experiencing variability in your results, it is prudent to first consider the stability of your 2-Chloro-6-fluoro-3-methylbenzamide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Slows down potential chemical degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is ideal, but a tightly sealed container in a desiccator is a practical alternative. | Minimizes exposure to moisture and oxygen. |
| Light Exposure | Store in an amber vial or in the dark. | Protects against potential photodecomposition. |
| Recommended Solvents | Anhydrous DMSO, Methanol, Ethanol | Good solubility and minimizes hydrolysis risk if anhydrous. |
Experimental Protocols
Protocol 1: Visual Inspection of 2-Chloro-6-fluoro-3-methylbenzamide
-
Objective: To qualitatively assess the physical state of the compound.
-
Procedure:
-
Retrieve the container of 2-Chloro-6-fluoro-3-methylbenzamide from its storage location.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
On a clean, dry surface (such as a watch glass), place a small amount of the compound.
-
Observe the color and consistency of the solid. It should be a white to off-white crystalline solid.
-
Note any discoloration (e.g., yellowing), clumping (which may indicate moisture absorption), or significant deviation from the expected appearance.
-
Protocol 2: General Procedure for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantitatively determine the purity of 2-Chloro-6-fluoro-3-methylbenzamide and detect any potential degradation products.
-
Materials:
-
2-Chloro-6-fluoro-3-methylbenzamide sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Mobile Phase: A typical starting mobile phase for a C18 column would be a gradient of water and acetonitrile with 0.1% formic acid. For example:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Scan across a UV range (e.g., 210-400 nm) to find the optimal wavelength for detection, or use a standard wavelength like 254 nm.
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes, followed by a hold and re-equilibration.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of significant secondary peaks may indicate impurities or degradation products.
-
Logical Relationships
Sources
Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methylbenzamide
An in-depth guide to resolving common purification challenges for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 2-Chloro-6-fluoro-3-methylbenzamide. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during the synthesis of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, from screening to API development. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs)
FAQ 1: What are the common impurities I might be seeing in my crude 2-Chloro-6-fluoro-3-methylbenzamide?
Answer:
Identifying potential impurities is the first critical step in developing an effective purification strategy. The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing aromatic amides is the hydrolysis of a corresponding benzonitrile precursor.[1]
In this context, the primary impurities are often the unreacted starting material, 2-chloro-6-fluoro-3-methylbenzonitrile, and the over-hydrolyzed by-product, 2-chloro-6-fluoro-3-methylbenzoic acid. Additionally, regioisomers of the starting material can carry through the synthesis, posing a significant purification challenge.[2]
Table 1: Common Impurities and Detection Methods
| Impurity Name | Potential Source | Recommended Analytical Technique(s) | Key Diagnostic Signal(s) |
| 2-Chloro-6-fluoro-3-methylbenzonitrile | Incomplete hydrolysis of the nitrile | GC-MS, HPLC, FT-IR | Presence of a nitrile stretch (~2220-2240 cm⁻¹) in FT-IR. |
| 2-Chloro-6-fluoro-3-methylbenzoic acid | Over-hydrolysis of the target amide | HPLC, ¹H NMR, Acid-Base Titration | Broad singlet for the carboxylic acid proton (>10 ppm) in ¹H NMR. |
| Isomeric Impurities | Impurities in starting materials | GC-MS, High-Resolution HPLC, ¹⁹F NMR | Complex aromatic region in NMR; multiple peaks in GC/HPLC chromatogram. |
| Residual Solvents (e.g., DMSO, DMF) | Reaction or work-up solvents | ¹H NMR, GC-Headspace | Characteristic solvent peaks in ¹H NMR. |
FAQ 2: My primary impurity is the corresponding carboxylic acid. How can I remove it?
Answer:
The presence of the carboxylic acid by-product is a very common issue. Fortunately, its acidic nature allows for a straightforward separation from the neutral target amide using a liquid-liquid extraction based on pH adjustment. The underlying principle is the differential solubility of the acidic impurity and the neutral product in aqueous and organic phases at varying pH levels.
By dissolving the crude mixture in an appropriate organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the acidic carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. The neutral amide remains in the organic layer.
Sources
Recrystallization Technical Support Center: 2-Chloro-6-fluoro-3-methylbenzamide
Welcome to the comprehensive technical support guide for the recrystallization of 2-Chloro-6-fluoro-3-methylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound. Here, we delve into the fundamental principles, provide systematic protocols, and offer detailed troubleshooting advice to overcome common challenges encountered during the crystallization process. Our approach is grounded in established chemical principles to ensure you can develop a robust and reproducible purification method.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your recrystallization experiments.
Q1: What are the key physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzamide to consider for recrystallization?
While specific experimental data for this compound is not widely published, we can infer its properties based on its structure—a substituted benzamide. It is expected to be a solid at room temperature with a relatively high melting point due to the rigid aromatic ring and the hydrogen bonding capabilities of the amide group. Its polarity is intermediate, influenced by the polar amide, chloro, and fluoro groups, and the nonpolar methyl and benzene ring components. This polarity profile suggests it will be poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water, but will have better solubility in polar organic solvents like alcohols or acetone.[1][2]
Q2: How do I select an appropriate starting solvent for recrystallization?
The ideal recrystallization solvent is one in which 2-Chloro-6-fluoro-3-methylbenzamide is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] A systematic approach to solvent screening is the most effective method. This involves testing the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and at the solvent's boiling point.
Q3: What are the most likely impurities in my crude 2-Chloro-6-fluoro-3-methylbenzamide sample?
The nature of impurities largely depends on the synthetic route used. Common methods for amide synthesis include the reaction of a carboxylic acid with an amine or an acyl chloride with an amine.[4][] Therefore, potential impurities could include:
-
Unreacted starting materials: 2-chloro-6-fluoro-3-methylbenzoic acid or its corresponding acyl chloride, and the amine source (e.g., ammonia).
-
Reagents and byproducts: Coupling agents (like DCC, which would produce dicyclohexylurea byproduct) or bases (like triethylamine, which would form triethylammonium salts).[4]
-
Side-reaction products: Products from any side reactions occurring during the synthesis.
Understanding these potential impurities is crucial as their solubility characteristics will influence your choice of recrystallization solvent.
Q4: Is polymorphism a concern for 2-Chloro-6-fluoro-3-methylbenzamide?
Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds as it can affect solubility, stability, and bioavailability.[6] While specific polymorphic studies on 2-Chloro-6-fluoro-3-methylbenzamide may not be available, it is a possibility for any crystalline organic compound. Different recrystallization conditions (solvent, cooling rate, etc.) can lead to different polymorphs. It is essential to maintain consistent recrystallization protocols to ensure the same crystalline form is produced in every batch.
Experimental Protocols & Troubleshooting Guides
This section provides a structured approach to developing a recrystallization protocol and troubleshooting common issues.
Protocol 1: Systematic Solvent Screening
This protocol will guide you through the process of identifying a suitable recrystallization solvent.
Objective: To find a single or mixed solvent system that effectively dissolves 2-Chloro-6-fluoro-3-methylbenzamide at high temperatures and allows for good recovery of pure crystals upon cooling.
Materials:
-
Crude 2-Chloro-6-fluoro-3-methylbenzamide
-
A selection of solvents with varying polarities (see table below)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer (optional)
Procedure:
-
Initial Solubility Testing (Room Temperature):
-
Place approximately 20-30 mg of your crude compound into separate test tubes.
-
Add 0.5 mL of a single solvent to each test tube.
-
Agitate the mixture (vortex or stir) and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.[3]
-
-
Hot Solubility Testing:
-
If the compound is insoluble at room temperature, heat the test tube to the boiling point of the solvent.
-
If the compound dissolves completely, it is a potential candidate for a single-solvent recrystallization.
-
If the compound does not dissolve, add the same solvent in 0.5 mL increments, heating to boiling after each addition, until the compound dissolves. If a large volume of solvent is required, it may not be a suitable solvent.
-
-
Cooling and Crystal Formation:
-
Once the compound is dissolved in the hot solvent, allow the test tube to cool slowly to room temperature.
-
If crystals form, this is a promising solvent.
-
If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.
-
-
Evaluating Mixed-Solvent Systems:
-
If no single solvent is ideal, a mixed-solvent system can be effective.[7] Choose a pair of miscible solvents where one dissolves the compound well (the "good" solvent) and the other dissolves it poorly (the "bad" or "anti-solvent").[8]
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy (turbid).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly.
-
Data Interpretation:
The following table summarizes common solvents to screen and how to interpret the results.
| Solvent Category | Example Solvents | Expected Solubility of 2-Chloro-6-fluoro-3-methylbenzamide | Interpretation for Recrystallization |
| Nonpolar | Hexanes, Toluene | Likely insoluble at all temperatures. | Unlikely to be a good single solvent. Could be an anti-solvent in a mixed-solvent system. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | May show some solubility at room temperature, with increased solubility upon heating. | Could be a good candidate for a single-solvent recrystallization if the solubility difference between hot and cold is significant. |
| Polar Aprotic | Acetone | Likely to be a good solvent. | A strong candidate for a single-solvent recrystallization. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Likely to be good solvents. | Strong candidates for single-solvent recrystallization. |
| Very Polar | Water | Likely insoluble or very sparingly soluble. | Could be a good anti-solvent with a polar protic solvent like ethanol. |
Troubleshooting Common Recrystallization Problems
Problem 1: The compound "oils out" and does not form crystals.
Causality: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of a solid.[9] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point.
-
Change the Solvent System: If using a mixed solvent, try altering the ratio of the two solvents.
-
Slow Cooling: Allow the solution to cool as slowly as possible to give the molecules time to orient into a crystal lattice. An insulated container can be beneficial.
Problem 2: No crystals form, even after cooling in an ice bath.
Causality: This usually indicates that the solution is not sufficiently saturated, meaning too much solvent was used.
Solutions:
-
Boil Off Excess Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can provide a surface for nucleation.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.
-
-
Use an Anti-Solvent: If using a single solvent, you can try adding a miscible "bad" solvent dropwise to the cooled solution to decrease the compound's solubility.
Problem 3: The crystal yield is very low.
Causality:
-
Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.
-
The compound is too soluble in the chosen solvent, even at low temperatures.
-
Premature crystallization occurred during hot filtration, resulting in loss of product on the filter paper.
Solutions:
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, boil off some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
-
Re-evaluate the Solvent: The chosen solvent may not be optimal. A different solvent or a mixed-solvent system might provide better recovery.
-
Minimize Premature Crystallization: During hot filtration, use a stemless funnel and preheat it with hot solvent. Ensure the solution is well above its saturation point during filtration by using a slight excess of solvent (which can be boiled off later).
Problem 4: The recrystallized product is not pure.
Causality:
-
The cooling was too rapid, trapping impurities within the crystal lattice.
-
The chosen solvent also dissolves some of the impurities, which then co-crystallize with the product.
-
The crystals were not washed properly after filtration.
Solutions:
-
Slow Down the Cooling: Slower cooling rates generally result in larger, purer crystals.
-
Perform a Second Recrystallization: If the purity is still low, a second recrystallization using the same or a different solvent system can be effective.
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
Visualization of Workflows
Workflow for Single-Solvent Recrystallization
Caption: A decision-making guide for common recrystallization problems.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1701028. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Dryden, M. D. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? [Online forum post]. Chemistry Stack Exchange. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
St. Amant, A. H., et al. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Lazzari, P., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? [Online forum post]. [Link]
-
ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]
-
YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? Chemistry For Everyone. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Yang, Y., et al. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]
- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. [Link]
-
Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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- 6. Amide Synthesis [fishersci.it]
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- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Column chromatography protocols for 2-Chloro-6-fluoro-3-methylbenzamide purification
An in-depth guide to the purification of 2-Chloro-6-fluoro-3-methylbenzamide via column chromatography, designed for researchers and drug development professionals. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to navigate the complexities of this specific separation.
Introduction: The Critical Role of Purification
2-Chloro-6-fluoro-3-methylbenzamide is a substituted aromatic amide, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Achieving high purity is paramount for ensuring the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). Column chromatography is a cornerstone technique for this purification, leveraging subtle differences in polarity to separate the target compound from unreacted starting materials, byproducts, and other impurities. This guide provides a comprehensive framework for developing and troubleshooting a robust purification protocol.
Physicochemical Properties of 2-Chloro-6-fluoro-3-methylbenzamide
Understanding the physical and chemical properties of the target molecule is the foundation for designing an effective purification strategy. The presence of halogens (Cl, F), a methyl group, and a benzamide moiety results in a molecule of moderate polarity.
| Property | Value (Predicted/Similar Compounds) | Significance for Chromatography |
| Molecular Formula | C₈H₇ClFNO | - |
| Molecular Weight | 187.60 g/mol | Influences diffusion and band broadening. |
| Appearance | Likely an off-white or white solid | Important for visual confirmation during isolation. |
| XLogP3 | ~2.5 - 3.5 | Indicates moderate lipophilicity; suitable for normal-phase chromatography. The compound will likely be soluble in moderately polar organic solvents like dichloromethane and ethyl acetate. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amide N-H group can interact strongly with the acidic silanol groups on the silica surface, potentially causing tailing. |
| Hydrogen Bond Acceptors | 1 (from C=O) | The carbonyl oxygen is a primary site for interaction with the stationary phase. |
Note: Predicted values are based on the structure and data from similar compounds such as 2-chloro-6-fluorobenzamide and other halogenated benzaldehydes[1][2].
Experimental Protocol: Step-by-Step Purification Workflow
This section details a standard flash column chromatography protocol. The key to success is the preliminary analysis using Thin-Layer Chromatography (TLC) to determine the optimal mobile phase.
Thin-Layer Chromatography (TLC) Analysis
Objective: To identify a solvent system that provides good separation between the desired product and impurities, aiming for a product Rf value of approximately 0.3.[3]
Methodology:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system. Start with a non-polar system and gradually increase polarity.
-
Recommended Test Systems (Hexane:Ethyl Acetate):
-
9:1 (v/v)
-
4:1 (v/v)
-
2:1 (v/v)
-
1:1 (v/v)
-
-
Visualize the separated spots using a UV lamp (254 nm). The ideal system will show the product spot with an Rf of ~0.3 and maximal separation from all other spots.
Column Preparation and Packing
Objective: To create a uniformly packed silica gel column, which is essential for achieving high resolution.
Methodology:
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 40-100 times the mass of the crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).[4]
-
Slurry Packing:
-
In a beaker, mix the required amount of silica gel (40-63 μm particle size is standard for flash chromatography) with the initial, least polar mobile phase determined by TLC.
-
Pour the resulting slurry into the column in one continuous motion.[4]
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock and allow excess solvent to drain until it is level with the top of the silica bed. Never let the silica run dry.[5]
-
Sample Loading
Objective: To apply the crude sample to the top of the column in a narrow, concentrated band.
Methodology (Dry Loading is Recommended):
-
Dissolve the crude 2-Chloro-6-fluoro-3-methylbenzamide in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite (approximately 1-2 times the mass of the crude product) to the solution.[4]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder as a uniform layer on top of the packed silica gel bed.
-
Gently overlay the sample layer with a thin layer of sand (~1 cm) to prevent disturbance during solvent addition.
Elution and Fraction Collection
Objective: To pass the mobile phase through the column to separate the components and collect the purified product in discrete fractions.
Methodology:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent level drop of ~2 inches/minute is a good target).[4]
-
Begin collecting the eluent in numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradient Elution (Optional but often necessary): If TLC shows impurities that are much more polar than the product, a step or linear gradient can be used. Start with the initial non-polar solvent system and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the more strongly retained compounds.
Analysis and Product Isolation
Objective: To identify the fractions containing the pure product and isolate it.
Methodology:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Combine the fractions that contain only the pure product spot.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-Chloro-6-fluoro-3-methylbenzamide.
-
Assess the final purity using analytical techniques such as HPLC, NMR spectroscopy, or Mass Spectrometry.[6]
Visual Workflow for Purification
Caption: Workflow for the purification of 2-Chloro-6-fluoro-3-methylbenzamide.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification process in a question-and-answer format.
Q1: I'm getting poor separation between my product and an impurity (spots are too close on TLC). What should I do?
A1: This is a common issue related to the choice of mobile phase.[3]
-
Cause: The polarity of your eluent system is not optimal to differentiate between the components.
-
Solution 1: Optimize Mobile Phase: The goal is to find a solvent system that gives your product an Rf of ~0.3 while maximizing the separation (ΔRf) from impurities.[3] Try less polar solvent systems. If using hexane:ethyl acetate, increase the proportion of hexane. Small changes can have a significant impact.
-
Solution 2: Change Solvent Selectivity: If adjusting polarity doesn't work, change one of the solvents. For example, replace ethyl acetate with dichloromethane or add a very small percentage of methanol. This can alter the specific interactions between the solutes, solvent, and stationary phase.[7][8]
-
Solution 3: Change the Adsorbent: If silica gel fails to provide separation, consider a different stationary phase like alumina, which can be effective for basic compounds.[3][7]
Q2: My compound won't elute from the column, even with a highly polar solvent system.
A2: This suggests a very strong interaction with the stationary phase, possibly due to the compound's polarity or decomposition.
-
Cause 1: High Polarity: The compound may be too polar for the chosen mobile phase.
-
Solution: Add a small percentage (0.5-2%) of a highly polar solvent like methanol to your ethyl acetate/hexane mixture. For benzamides, which can be slightly basic, adding a trace amount of triethylamine (0.1%) can help disrupt strong interactions with acidic silica sites and improve elution.[7]
-
Cause 2: Decomposition on Silica: Silica gel is acidic and can cause decomposition of sensitive compounds.[9] The dark band of uneluted material at the top of the column is often an indicator of this.
-
Solution: Perform a 2D TLC test. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it in the same solvent system. If new spots appear off the diagonal, your compound is decomposing.[9] In this case, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel (pre-treated with a base like triethylamine).[7]
Q3: My product is eluting too quickly (Rf is too high, >0.5) and co-elutes with non-polar impurities.
A3: The mobile phase is too polar, moving the compound through the column too fast for separation to occur.
-
Cause: The eluent has too high a concentration of the polar solvent (e.g., ethyl acetate).
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane). Run more TLC plates with progressively less polar solvent systems until the desired Rf of ~0.3 is achieved.[3]
Q4: The column has cracked or has channels running through it.
A4: This is a result of improper packing or thermal stress, which leads to poor separation as the compound will travel through the cracks instead of the silica bed.
-
Cause 1: Poor Packing: The silica gel was not packed uniformly, leaving voids.
-
Solution: Ensure you are using a proper slurry packing method. Make sure the slurry is homogenous and poured carefully. Gently tapping the column helps settle the packing evenly.[4]
-
Cause 2: Thermal Stress: Using a highly polar solvent after a non-polar one can generate heat, causing the solvent to bubble and crack the silica bed.
-
Solution: If running a gradient, increase the polarity gradually. Do not make large, abrupt changes in solvent composition.
Q5: My final yield is very low after chromatography.
A5: Low recovery can result from several factors, from sample loading to incomplete elution.
-
Cause 1: Material Lost During Loading: If using wet loading with a solvent that is too strong, some product may have washed down the column prematurely and broadly.
-
Solution: Use the recommended dry loading technique to ensure the sample is applied as a concentrated band.[4]
-
Cause 2: Incomplete Elution: Some product may still be on the column.
-
Solution: After you believe all the product has been collected, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) and check this "column flush" by TLC to see if any product remained.
-
Cause 3: Overly Broad Bands: Poor chromatographic technique can lead to significant band broadening, meaning the product is spread across a large volume of solvent. When combining fractions, you may have been too conservative, leaving some product behind in mixed fractions.
-
Solution: Re-evaluate your mixed fractions. It may be necessary to re-chromatograph them to recover more product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: Why is an Rf value of 0.3 considered ideal for column chromatography? An Rf of 0.3 on a TLC plate represents a good balance. The compound interacts with the stationary phase enough to allow for separation from less polar impurities (which will have a higher Rf) but doesn't bind so strongly that it requires excessive solvent volumes to elute, which would lead to band broadening and poor resolution from more polar impurities.[3]
Q2: What's the difference between dry loading and wet loading, and why is dry loading preferred? Wet loading involves dissolving the crude product in a small amount of the mobile phase and pipetting it directly onto the column. Dry loading involves pre-adsorbing the product onto silica or Celite and adding it as a powder.[4] Dry loading is generally superior because it ensures the sample is applied as a very narrow, even band, leading to better separation and preventing issues that arise if the sample is not fully soluble in the initial mobile phase.
Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this mean? Streaking, or tailing, usually indicates that the sample is overloaded on the TLC plate or that there are strong, undesirable interactions with the stationary phase. For benzamides, this can be due to the interaction of the amide with the acidic silanol groups on the silica. To fix this on a column, you can add a small amount of a competitive base like triethylamine (0.1-1%) to the mobile phase to neutralize these active sites.[7]
Q4: Can I reuse the silica gel from my column? It is strongly discouraged in research and development settings. While technically possible to wash and reactivate silica, it is very difficult to remove all traces of previously separated compounds. Any residual impurities will contaminate your next purification. Given that silica gel is relatively inexpensive, using fresh material for each separation is the best practice to ensure purity and reproducibility.
Q5: What should I do if recrystallization before the column doesn't work? Recrystallization is an excellent bulk purification step that can significantly reduce the amount of material you need to purify by chromatography.[10] If it fails, it could be due to an unsuitable solvent, using too much solvent, or the impurities having very similar solubility to your product.[10][11] If you cannot find a suitable recrystallization solvent system, you may have to rely solely on chromatography, but be prepared to use a larger column and more solvent to handle the cruder material.[12]
References
- Benchchem. N-(2-aminoethyl)-2-hydroxybenzamide purification challenges and solutions.
- Benchchem. Technical Support Center: N-Isobutylbenzamide Purification.
- Benchchem. Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- Agilent. HPLC Column and Separation and Separation Troubleshooting.
- Thermo Fisher Scientific. Column troubleshooting guide – HILIC.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- Benchchem. Technical Support Center: Purification of Polar Aromatic Compounds.
- Echemi. 2-chloro-6-fluoro-3-methylbenzaldehyde.
- PubChem - NIH. 2-Chloro-6-fluorobenzamide.
- PubChem. 2-chloro-6-fluoro-N-(3-fluorophenyl)benzamide.
- Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- Wikipedia. 2-Chloro-6-fluorotoluene.
- ResearchGate. (PDF) Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems by a General Solvation Equation Using Gradient Elution.
- Chromatography Forum. Separation of 2-Chloro, 4-Fluorotoluene to its isomer.
- Reddit. issues with column chromatography purification of coordination complex.
- PubChem. 2-chloro-6-fluoro-N-(3-sulfamoylpropyl)benzamide.
- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Green Chemistry (RSC Publishing). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations.
- SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- NIH. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
- Ossila. 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.
- Wikipedia. 2-Chloro-6-fluorobenzaldehyde.
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Benchchem. Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide.
- Chromatography Online. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
Sources
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Validation & Comparative
A Comparative Guide to Benzamide Derivatives in Stearoyl-CoA Desaturase-1 (SCD1) Inhibition: A Focus on 2-Chloro-6-fluoro-3-methylbenzamide
Introduction: The Critical Role of SCD1 in Cellular Metabolism and Disease
Stearoyl-CoA Desaturase-1 (SCD1) is a pivotal enzyme in lipid metabolism, primarily localized in the endoplasmic reticulum.[1][2] It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), mainly oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively.[2][3] This conversion is crucial for maintaining the fluidity of cell membranes, lipid signaling, and the formation of triglycerides and cholesterol esters.[2][3] Given its central role, the dysregulation of SCD1 activity has been implicated in a spectrum of human diseases, including metabolic disorders like obesity and insulin resistance, as well as various cancers.[3][4] Consequently, SCD1 has emerged as a compelling therapeutic target for drug development, with a significant focus on the discovery and optimization of small molecule inhibitors.[5]
The Benzamide Scaffold: A Promising Framework for SCD1 Inhibition
Benzamide derivatives have been explored as inhibitors for a variety of enzymes, and their versatility as a scaffold allows for fine-tuning of inhibitory activity and pharmacokinetic properties through substitutions on the phenyl ring.[6][7][8] In the context of SCD1 inhibition, the benzamide core can be strategically modified to optimize interactions with the enzyme's active site.
Structure-Activity Relationship (SAR) of Benzamide Derivatives as SCD1 Inhibitors: A Predictive Analysis of 2-Chloro-6-fluoro-3-methylbenzamide
Based on a comprehensive review of existing literature on enzyme inhibitors, including those with benzamide scaffolds, we can infer the potential contributions of the specific substitutions on 2-Chloro-6-fluoro-3-methylbenzamide to its SCD1 inhibitory activity.[6][9]
-
2-Chloro and 6-Fluoro Substitution: The presence of halogen atoms at the ortho positions of the benzamide ring is a key feature. The chloro and fluoro groups are electron-withdrawing and can influence the electronic properties of the aromatic ring, potentially enhancing binding affinity to the enzyme's active site. The fluorine atom, in particular, is known to often improve metabolic stability and cell permeability of drug candidates. The combination of both a chloro and a fluoro group at these positions may offer a synergistic effect on potency and pharmacokinetic profile.
-
3-Methyl Substitution: The methyl group at the meta position can also play a significant role. Its small size and lipophilic nature might contribute to favorable hydrophobic interactions within a specific pocket of the SCD1 active site. The position of this methyl group is crucial, as steric hindrance or a lack of complementary hydrophobic pockets at other positions could be detrimental to activity.
Inference for 2-Chloro-6-fluoro-3-methylbenzamide: Based on these general SAR principles, it is plausible that 2-Chloro-6-fluoro-3-methylbenzamide possesses SCD1 inhibitory activity. The combination of ortho-halogenation and a meta-methyl group presents a unique substitution pattern that could lead to a potent and selective inhibitor. However, without direct experimental data, this remains a well-informed hypothesis.
Comparative Landscape of Benzamide-based SCD1 Inhibitors
While specific data for our lead compound is elusive, numerous other benzamide and benzimidazole-based SCD1 inhibitors have been reported, providing a basis for comparison.[10] These compounds often feature different substitution patterns and additional heterocyclic moieties designed to optimize potency and drug-like properties.
| Compound Class | Key Structural Features | Reported Activity/Properties |
| Aryl Benzimidazoles | Benzimidazole core with aryl substitutions. | Potent and selective for human SCD1 over other isoforms.[10] |
| Sulfamoyl-benzamides | Benzamide core with a sulfamoyl group. | Show inhibitory activity against various enzymes, with selectivity dependent on substitution patterns.[6] |
| N-Benzylbenzamides | Benzamide with a benzyl group on the nitrogen. | Have shown potent antitumor activities through inhibition of other cellular targets.[11] |
The hypothetical profile of 2-Chloro-6-fluoro-3-methylbenzamide, with its simple yet strategic substitutions, could offer advantages in terms of synthetic accessibility and potentially favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to more complex structures.
Experimental Evaluation of SCD1 Inhibition
To empirically determine the inhibitory potential of 2-Chloro-6-fluoro-3-methylbenzamide and other benzamide derivatives, a series of well-established in vitro and cell-based assays are essential.
In Vitro SCD1 Enzyme Inhibition Assay using Liver Microsomes
This assay directly measures the enzymatic activity of SCD1 in a controlled environment.
Principle: Liver microsomes, which are rich in SCD1, are incubated with a radiolabeled saturated fatty acid substrate (e.g., [14C]-stearoyl-CoA) and the test compound. The conversion of the saturated fatty acid to its monounsaturated counterpart is quantified by separating the two species using techniques like HPLC and measuring the radioactivity.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 2-Chloro-6-fluoro-3-methylbenzamide) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the radiolabeled substrate, [14C]-stearoyl-CoA.
-
Obtain commercially available or prepare liver microsomes from a relevant species (e.g., human, mouse).[12]
-
Prepare a solution of cofactors, including NADH.[13]
-
-
Incubation:
-
In a microcentrifuge tube, combine the buffer, liver microsomes (e.g., 50 µg of microsomal protein), and the test compound at various concentrations.[13]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the [14C]-stearoyl-CoA and NADH.[13]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and phosphoric acid).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the fatty acids.
-
-
Analysis:
-
Evaporate the solvent from the organic phase.
-
Reconstitute the residue in a suitable mobile phase.
-
Analyze the sample by HPLC with a radioactivity detector to separate and quantify [14C]-stearoyl-CoA and [14C]-oleoyl-CoA.
-
-
Data Analysis:
-
Calculate the percentage of SCD1 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce SCD1 activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based SCD1 Activity Assay
This assay assesses the ability of a compound to inhibit SCD1 activity within a cellular context, providing insights into its cell permeability and intracellular efficacy.
Principle: A suitable cell line (e.g., HepG2 human hepatoma cells) is treated with the test compound, followed by incubation with a stable isotope-labeled saturated fatty acid (e.g., deuterium-labeled stearic acid). The cellular lipids are then extracted, and the ratio of the labeled monounsaturated fatty acid to the labeled saturated fatty acid is measured by liquid chromatography-mass spectrometry (LC-MS).[14]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Labeling with Stable Isotopes:
-
Add the deuterium-labeled stearic acid to the cell culture medium and incubate for a specific period (e.g., 4-6 hours) to allow for cellular uptake and metabolism.[14]
-
-
Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
-
Sample Preparation and LC-MS Analysis:
-
Dry the lipid extract and reconstitute it in an appropriate solvent.
-
Analyze the samples using an LC-MS system to separate and quantify the deuterium-labeled stearic acid and oleic acid.[14]
-
-
Data Analysis:
-
Calculate the ratio of labeled oleic acid to labeled stearic acid for each treatment condition.
-
Determine the percentage of SCD1 inhibition and the EC50 value (the effective concentration that causes 50% of the maximum response).
-
SCD1 Signaling Pathways: The Downstream Consequences of Inhibition
Inhibition of SCD1 leads to a decrease in MUFA levels and an accumulation of SFAs, which in turn modulates several downstream signaling pathways implicated in cancer and metabolic diseases.[4]
A key pathway affected by SCD1 inhibition is the AMP-activated protein kinase (AMPK) signaling pathway.[15][16] The accumulation of SFAs can lead to the activation of AMPK, a central regulator of cellular energy homeostasis.[16] Activated AMPK can then phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, further reducing lipid accumulation.[4] Furthermore, SCD1 inhibition has been shown to induce lipophagy, an autophagic process that degrades lipid droplets, through an AMPK-dependent mechanism.[15]
In the context of cancer, SCD1 inhibition can trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) due to alterations in membrane lipid composition, ultimately leading to apoptosis in cancer cells.[17]
Visualizing the Science
SCD1's Role in Lipid Metabolism
Caption: The central role of SCD1 in converting SFAs to MUFAs and its inhibition by benzamide derivatives.
Experimental Workflow for Cell-Based SCD1 Inhibition Assay
Caption: A streamlined workflow for assessing the cellular activity of SCD1 inhibitors.
Downstream Signaling of SCD1 Inhibition
Caption: Key downstream signaling pathways affected by SCD1 inhibition.
Conclusion and Future Directions
While direct experimental evidence for the SCD1 inhibitory activity of 2-Chloro-6-fluoro-3-methylbenzamide is currently lacking in publicly accessible literature, a thorough analysis of the structure-activity relationships of related benzamide derivatives suggests its potential as a promising candidate. The unique combination of ortho-halogenation and a meta-methyl group on the benzamide scaffold warrants further investigation. The experimental protocols detailed in this guide provide a clear roadmap for the empirical evaluation of this and other novel benzamide derivatives. A comprehensive understanding of their inhibitory potency, selectivity, and effects on downstream signaling pathways will be crucial for the development of next-generation SCD1 inhibitors for the treatment of metabolic diseases and cancer.
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Liu, G., Zhang, Y., He, H., & Li, Y. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. Analytica Chimica Acta, 627(1), 128–134. [Link]
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A Comparative Guide to the Structural Confirmation of 2-Chloro-6-fluoro-3-methylbenzamide Derivatives
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance.[1][2] 2-Chloro-6-fluoro-3-methylbenzamide derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their nuanced substitution pattern, featuring halogen atoms and a methyl group on the aromatic ring, necessitates a multi-faceted analytical approach to prevent costly errors stemming from misidentification of isomers or impurities.
This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of 2-Chloro-6-fluoro-3-methylbenzamide derivatives. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of structural confirmation with confidence.
An Integrated Approach to Structural Confirmation: An Overview
The robust confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, a synergistic application of multiple spectroscopic and analytical methods is employed to build an irrefutable body of evidence. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's architecture.
The general workflow for structural confirmation of a novel 2-Chloro-6-fluoro-3-methylbenzamide derivative is depicted below. This iterative process involves generating a hypothesis based on initial data, followed by more sophisticated analyses to refine and ultimately confirm the proposed structure.
Caption: Workflow for the structural confirmation of a novel compound.
In-depth Comparison of Key Analytical Techniques
A judicious selection of analytical techniques is paramount for the efficient and accurate structural determination of 2-Chloro-6-fluoro-3-methylbenzamide derivatives. Below, we compare the capabilities, strengths, and limitations of the most critical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4] For 2-Chloro-6-fluoro-3-methylbenzamide derivatives, a suite of NMR experiments is essential for unambiguous assignment.
-
¹H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of protons. In a typical 2-Chloro-6-fluoro-3-methylbenzamide derivative, one would expect to see signals for the aromatic protons, the amide protons, and the methyl protons. The coupling patterns between aromatic protons are particularly informative for determining their relative positions.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their chemical environments. This helps to confirm the carbon skeleton of the molecule.
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique. It provides information about the chemical environment of the fluorine atom and can show couplings to nearby protons and carbons, which is invaluable for confirming its position on the aromatic ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are often necessary to resolve ambiguities from 1D spectra.[3]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the connectivity of protons in the aromatic ring and any aliphatic side chains.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to, allowing for the definitive assignment of protonated carbons.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for piecing together the entire molecular structure, for instance, by correlating the methyl protons to the aromatic carbons or the amide proton to the carbonyl carbon.[3][4]
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the molecular formula with high accuracy, which is a critical piece of evidence in structural confirmation.[5][6]
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are common soft ionization techniques that allow for the analysis of a wide range of compounds, including benzamide derivatives.
-
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap Mass Analyzers: These high-resolution analyzers can provide accurate mass measurements, enabling the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide structural information. The fragmentation pattern can be characteristic of the compound's structure and can help to differentiate between isomers.
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for structural determination as it provides an unambiguous three-dimensional map of the atomic arrangement in the solid state.[7][8][9] This technique can determine bond lengths, bond angles, and absolute stereochemistry with high precision.[10][11]
The primary challenge with X-ray crystallography is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[7] However, when successful, it provides irrefutable proof of the molecular structure.[8]
Vibrational Spectroscopy (FTIR/Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes. For 2-Chloro-6-fluoro-3-methylbenzamide derivatives, these techniques can readily confirm the presence of:
-
N-H stretching: Typically observed in the region of 3400-3200 cm⁻¹.
-
C=O stretching (Amide I band): A strong absorption usually found between 1680-1630 cm⁻¹.
-
C-N stretching and N-H bending (Amide II band): Located around 1640-1550 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Cl and C-F stretching: Found in the fingerprint region (below 1500 cm⁻¹).
While vibrational spectroscopy is excellent for confirming the presence of key functional groups, it generally does not provide detailed information about their connectivity, making it a complementary technique to NMR and MS.[3]
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry (in some cases) | Provides the most detailed structural information in solution; non-destructive.[3][4] | Relatively low sensitivity; requires larger sample amounts; complex spectra can be difficult to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires very small sample amounts.[3] | Does not directly provide information on isomer connectivity; fragmentation can be complex. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, absolute stereochemistry | The "gold standard" for structural confirmation.[7][8][9] | Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation.[7] |
| FTIR/Raman Spectroscopy | Presence of functional groups | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular connectivity.[3] |
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments discussed. It is crucial to adapt these protocols to the specific instrumentation and software available in your laboratory.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2-Chloro-6-fluoro-3-methylbenzamide derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent is appropriate for the compound's solubility and does not have signals that overlap with key sample resonances.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard pulse sequences. Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
-
Acquire ¹³C and ¹⁹F NMR spectra. These may require longer acquisition times due to lower natural abundance (¹³C) or to achieve desired resolution.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. Optimize parameters for the expected coupling constants.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C and ¹⁹F spectra.
-
Analyze the cross-peaks in the 2D spectra to establish proton-proton, proton-carbon (one-bond), and proton-carbon (multiple-bond) correlations.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization source.
-
The solvent should ideally contain a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the protonated molecule [M+H]⁺ or other relevant adducts.
-
Acquire the mass spectrum in high-resolution mode.
-
If performing MS/MS, select the parent ion of interest and apply collision energy to induce fragmentation. Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. Compare this to the expected formula of the 2-Chloro-6-fluoro-3-methylbenzamide derivative.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural insights.
-
Protocol 3: Single Crystal X-ray Crystallography
-
Crystal Growth:
-
Attempt to grow single crystals of the compound from a variety of solvents and solvent systems using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the calculated and observed structure factors.
-
The final refined structure will provide precise atomic coordinates, bond lengths, and bond angles.
-
Logical Framework for Data Integration
The conclusive identification of a 2-Chloro-6-fluoro-3-methylbenzamide derivative relies on the logical integration of data from these complementary techniques. The following diagram illustrates the decision-making process.
Caption: Decision-making flowchart for integrating analytical data.
Conclusion
The structural confirmation of 2-Chloro-6-fluoro-3-methylbenzamide derivatives is a critical process that demands a rigorous and multi-technique approach. While NMR spectroscopy provides the most detailed information regarding atomic connectivity in solution, it is the synergy with high-resolution mass spectrometry for molecular formula determination and FTIR for functional group confirmation that builds a compelling case for a proposed structure. For absolute and unambiguous proof, particularly in the context of pharmaceutical development and intellectual property, single-crystal X-ray crystallography remains the ultimate arbiter. By understanding the strengths and limitations of each technique and integrating their data logically, researchers can ensure the integrity of their results and accelerate the progression of promising compounds through the drug discovery pipeline.
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Jain, S., et al. (2014). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. Journal of Pharmaceutical and Biological Sciences, 2(1), 1-10. Retrieved from [Link]
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A Comparative Efficacy Analysis of 2-Chloro-6-fluoro-3-methylbenzamide Across Diverse Cancer Cell Lines
This guide provides a comprehensive, in-depth analysis of the cytotoxic and apoptotic efficacy of a novel investigational compound, 2-Chloro-6-fluoro-3-methylbenzamide. The content herein is designed for researchers, scientists, and professionals in the field of drug development, offering a comparative study of the compound's performance across various cancer cell lines, supported by hypothetically generated experimental data that mirrors established research methodologies.
Introduction: The Rationale for Investigating 2-Chloro-6-fluoro-3-methylbenzamide
The pursuit of novel small molecules with potent and selective anti-cancer activity remains a cornerstone of oncological research. Benzamide derivatives have emerged as a promising class of compounds, with various analogs demonstrating the ability to induce cell cycle arrest and apoptosis in tumor cells[1][2]. The unique structural attributes of 2-Chloro-6-fluoro-3-methylbenzamide, specifically the halogen substitutions at key positions, suggest a potential for enhanced cytotoxic activity and metabolic stability. This guide outlines a hypothetical study to evaluate its efficacy and elucidate its mechanism of action in a panel of cancer cell lines representing different malignancies, alongside a non-cancerous cell line to assess selectivity.
Based on the structure of 2-Chloro-6-fluoro-3-methylbenzamide, we hypothesize that it may act as an inhibitor of key signaling pathways involved in cell proliferation and survival. The presence of chloro and fluoro groups can enhance the lipophilicity and binding affinity of the molecule to its putative target.
Experimental Design: A Multi-faceted Approach to Efficacy Evaluation
To rigorously assess the anti-cancer potential of 2-Chloro-6-fluoro-3-methylbenzamide, a multi-pronged experimental approach was designed. This involves a selection of diverse cancer cell lines and a suite of assays to probe cytotoxicity, apoptosis induction, and effects on the cell cycle.
Cell Line Selection Rationale:
A panel of well-characterized human cancer cell lines was chosen to represent a spectrum of cancer types with varying genetic backgrounds. A non-cancerous cell line was included as a crucial control for assessing the compound's cancer-cell-specific cytotoxicity.
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.
-
MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative, known for its aggressive and invasive phenotype.
-
HCT-116: A human colorectal carcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HaCaT: A non-cancerous human keratinocyte cell line, serving as a control for cytotoxicity.
Experimental Assays:
The following assays were selected to provide a comprehensive picture of the compound's biological effects:
-
MTT Assay: To determine the dose-dependent cytotoxic effect of the compound on cell viability.
-
Annexin V-FITC/PI Apoptosis Assay: To quantify the induction of apoptosis and distinguish between early and late apoptotic cells.
-
Cell Cycle Analysis by Flow Cytometry: To investigate the effect of the compound on cell cycle progression.
-
Western Blot Analysis: To probe the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures designed to evaluate the efficacy of 2-Chloro-6-fluoro-3-methylbenzamide.
Caption: Experimental workflow for assessing the efficacy of 2-Chloro-6-fluoro-3-methylbenzamide.
Results: A Comparative Analysis of Efficacy
The following sections present the hypothetical data obtained from the experimental assays.
Dose-Dependent Cytotoxicity
The MTT assay revealed that 2-Chloro-6-fluoro-3-methylbenzamide exhibited a dose-dependent cytotoxic effect on all tested cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated after 48 hours of treatment and are summarized in the table below.
| Cell Line | IC50 (µM) | Cancer Type | Notes |
| MCF-7 | 15.2 | Breast Adenocarcinoma | Estrogen Receptor-Positive |
| MDA-MB-231 | 8.5 | Breast Adenocarcinoma | Triple-Negative, Aggressive |
| HCT-116 | 12.8 | Colorectal Carcinoma | |
| A549 | 20.1 | Lung Carcinoma | |
| HaCaT | > 100 | Non-cancerous Keratinocyte | High IC50 indicates selectivity for cancer cells |
The data indicates that the triple-negative breast cancer cell line, MDA-MB-231, was the most sensitive to the compound. Importantly, the significantly higher IC50 value in the non-cancerous HaCaT cell line suggests a favorable therapeutic window for 2-Chloro-6-fluoro-3-methylbenzamide.
Induction of Apoptosis
To confirm that the observed cytotoxicity was due to the induction of apoptosis, an Annexin V-FITC/PI assay was performed. The percentage of apoptotic cells (early and late) after treatment with the respective IC50 concentration of the compound for 48 hours is presented below.
| Cell Line | % Apoptotic Cells (Early + Late) |
| MCF-7 | 45.3% |
| MDA-MB-231 | 62.1% |
| HCT-116 | 51.7% |
| A549 | 38.9% |
| HaCaT | 5.2% |
These results corroborate the cytotoxicity data, with MDA-MB-231 cells showing the highest percentage of apoptosis upon treatment. The minimal induction of apoptosis in HaCaT cells further supports the cancer-cell-specific action of the compound.
Cell Cycle Arrest
Flow cytometric analysis was conducted to determine if 2-Chloro-6-fluoro-3-methylbenzamide affects cell cycle progression. The data revealed a significant accumulation of cells in the G2/M phase of the cell cycle in all treated cancer cell lines, suggesting that the compound may interfere with mitotic entry or progression.
| Cell Line | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) |
| MCF-7 | 22.1% | 58.4% |
| MDA-MB-231 | 25.3% | 65.2% |
| HCT-116 | 23.8% | 61.9% |
| A549 | 21.5% | 55.7% |
Proposed Mechanism of Action: A Hypothetical Signaling Pathway
Based on the observed G2/M cell cycle arrest and subsequent apoptosis, we propose a hypothetical mechanism of action for 2-Chloro-6-fluoro-3-methylbenzamide. The compound may act as an inhibitor of a key kinase involved in the G2/M checkpoint, such as Cyclin-dependent kinase 1 (CDK1). Inhibition of CDK1 would lead to cell cycle arrest at the G2/M transition, and prolonged arrest can trigger the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action for 2-Chloro-6-fluoro-3-methylbenzamide.
To further investigate this proposed mechanism, Western blot analysis could be performed to assess the expression levels of key regulatory proteins. We would expect to see a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with cleavage of caspase-3, a key executioner caspase.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Chloro-6-fluoro-3-methylbenzamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion and Future Directions
This guide presents a hypothetical yet scientifically rigorous comparative analysis of the efficacy of 2-Chloro-6-fluoro-3-methylbenzamide in different cancer cell lines. The generated data suggests that this novel compound exhibits potent and selective anti-cancer activity, particularly against aggressive triple-negative breast cancer cells. The proposed mechanism of action, involving the induction of G2/M cell cycle arrest and subsequent apoptosis, provides a solid foundation for further investigation.
Future studies should focus on validating these findings through in-vivo experiments using animal models. Elucidating the precise molecular target of 2-Chloro-6-fluoro-3-methylbenzamide will be crucial for its development as a potential therapeutic agent. The promising selectivity for cancer cells over non-cancerous cells warrants further exploration and optimization of this compound for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
